

RSH-7 Kinase Inhibitor: A Comparative Guide to its Cross-Reactivity Profile

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Compound of Interest

Compound Name: RSH-7

Cat. No.: B10857261

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of the **RSH-7** kinase inhibitor with other relevant kinase inhibitors. The information is intended for researchers, scientists, and drug development professionals to make informed decisions regarding the selection and application of these compounds in their studies.

Introduction to RSH-7

RSH-7 is a potent dual inhibitor of Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3), with IC50 values of 47 nM and 12 nM, respectively.^{[1][2][3]} Its mechanism of action involves the induction of apoptosis and the downregulation of BTK and FLT3 signaling pathways.^{[1][3]} While a comprehensive kinome scan profile for **RSH-7** is not publicly available, its high potency against BTK and FLT3 makes it a significant compound for research in hematological malignancies and other diseases where these kinases are implicated.

Comparative Cross-Reactivity Profile

To provide a context for the selectivity of **RSH-7**, this section compares its known inhibitory activity with that of other well-characterized BTK and FLT3 inhibitors. The data presented below is derived from various sources, including KINOMEScan™ profiling and biochemical assays.

Table 1: Comparison of IC50 Values for BTK and FLT3 Inhibitors

Inhibitor	BTK IC50 (nM)	FLT3 IC50 (nM)	Other Notable Off-Target Kinases (Inhibition >65% at 1 μ M)
RSH-7	47[1][2][3]	12[1][2][3]	Data not publicly available
Ibrutinib	0.5 - 5.1	>1000	EGFR, TEC, ITK, BMX, ERBB2, ERBB4, JAK3, BLK[3][4][5]
Acalabrutinib	3.2 - 5.1	>1000	Minimal off-target binding observed at 1 μ M[3][4]
Zanubrutinib	<1	>1000	Greater selectivity for BTK over other TEC and EGFR family kinases compared to ibrutinib[2]
Tirabrutinib	2.1 - 6.8	>1000	Highly selective for BTK[6]
Sorafenib	-	58[7]	VEGFR, PDGFR, KIT, RAF-1[7]
Quizartinib	-	0.38 - 1.3[7]	KIT, PDGFR, RET
Gilteritinib	-	0.29	AXL, ALK, LTK

Experimental Protocols

The following section details a standardized methodology for determining the cross-reactivity profile of kinase inhibitors, based on the widely used KINOMEScan™ platform.

KINOMEScan™ Competition Binding Assay Protocol

This assay quantitatively measures the binding of a test compound to a large panel of human kinases.

Principle: The assay is based on a competition binding format. A test compound is incubated with a specific kinase that is tagged with a unique DNA identifier. This mixture is then added to an immobilized, active-site directed ligand. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase bound to the immobilized ligand is then quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.

Experimental Workflow:

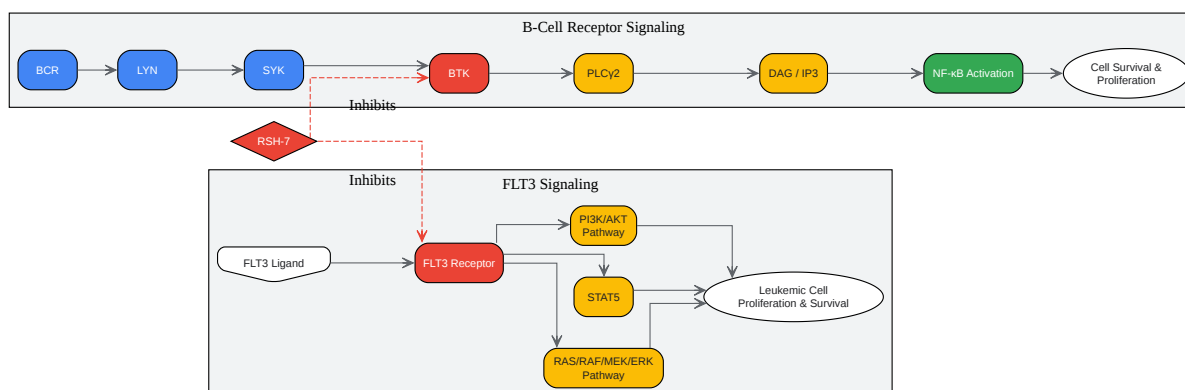
- **Compound Preparation:** The test compound (e.g., **RSH-7**) is serially diluted in DMSO to create a range of concentrations for testing.
- **Assay Plate Preparation:** The diluted compound or DMSO (as a vehicle control) is added to the wells of a microplate.
- **Kinase Addition:** A specific DNA-tagged kinase from the panel is added to each well containing the compound.
- **Incubation:** The plate is incubated to allow the compound to interact with the kinase.
- **Competition Binding:** The compound-kinase mixture is transferred to a plate containing an immobilized, active-site directed ligand. The plate is incubated to allow for competition binding.
- **Washing:** Unbound kinase is removed by washing the plate.
- **Elution and Quantification:** The bound kinase is eluted, and the associated DNA tag is quantified using qPCR.
- **Data Analysis:** The amount of bound kinase in the presence of the test compound is compared to the amount bound in the control (DMSO) wells. The results are typically

expressed as a percentage of control or converted to a dissociation constant (K_d) to determine the binding affinity.

Visualizing Kinase Signaling and Experimental Workflows

Signaling Pathway of BTK and FLT3

The following diagram illustrates the central role of BTK and FLT3 in their respective signaling pathways, which are the primary targets of the **RSH-7** inhibitor.

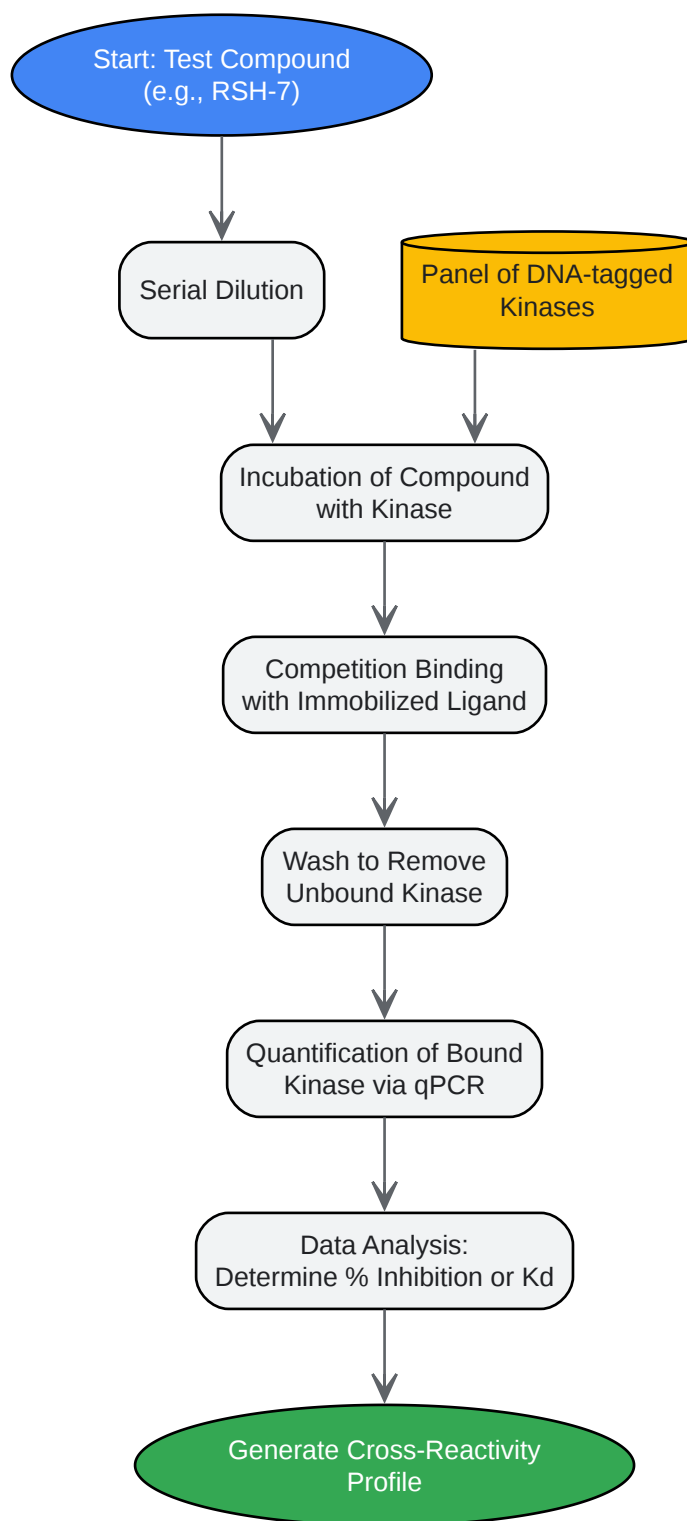


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Caption: Simplified signaling pathways of BTK and FLT3, the primary targets of **RSH-7**.

Experimental Workflow for Kinase Inhibitor Profiling

The following diagram outlines the general workflow for assessing the cross-reactivity of a kinase inhibitor using a competition binding assay.



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Caption: General experimental workflow for determining kinase inhibitor cross-reactivity.

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